2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
CAS No.: 710988-43-5
Cat. No.: VC9269006
Molecular Formula: C22H16ClFN2O2S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 710988-43-5 |
|---|---|
| Molecular Formula | C22H16ClFN2O2S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C22H16ClFN2O2S/c1-28-15-11-9-14(10-12-15)26-21(27)16-5-2-3-8-20(16)25-22(26)29-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3 |
| Standard InChI Key | GSTDYTZCCIBFMV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one, reflects its substitution pattern. Key structural attributes include:
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A quinazolin-4-one backbone providing rigidity and hydrogen-bonding capacity.
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A 2-chloro-6-fluorobenzylthio group introducing halogen atoms for enhanced lipophilicity and target binding.
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A 4-methoxyphenyl substituent contributing electron-donating effects and steric bulk .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 710988-43-5 |
| Molecular Formula | C₂₂H₁₆ClFN₂O₂S |
| Molecular Weight (g/mol) | 426.9 |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
| InChIKey | GSTDYTZCCIBFMV-UHFFFAOYSA-N |
The molecule’s three-dimensional conformation, inferred from related quinazolinones, suggests a planar quinazolinone ring with substituents adopting orthogonal orientations to minimize steric clashes .
Synthesis and Optimization
Table 2: Key Synthetic Parameters for Analogous Quinazolinones
| Parameter | Condition |
|---|---|
| Reaction Temperature | 120°C |
| Catalyst | None (solvent-free conditions) |
| Yield | 85–90% |
| Reaction Time | 20–30 minutes |
Analytical Characterization
Spectroscopic Techniques
The compound’s structure is validated using:
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¹H/¹³C NMR: Resonances for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiomethyl protons (δ ~4.2 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 426.9 (M⁺) with fragments corresponding to the loss of Cl (35.5) and F (19).
X-ray Crystallography
Single-crystal X-ray analysis of a related 3-(4-methoxyphenyl)-2-thioxoquinazolinone derivative revealed monoclinic crystal symmetry (space group P2₁) with unit cell dimensions a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, and β = 97.752° . Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the lattice.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s thioether linkage and halogen atoms confer activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis.
Anti-inflammatory Action
In murine models, analogs reduce COX-2 expression by 60–70% at 10 µM, likely through NF-κB pathway inhibition .
Challenges and Future Directions
Current Limitations
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Poor Aqueous Solubility: LogP = 3.2 limits bioavailability.
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Metabolic Instability: Thioether oxidation to sulfoxides reduces in vivo efficacy .
Research Priorities
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Prodrug Development: Masking the thioether group as a sulfoxide or sulfone.
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Nanoparticle Formulations: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance solubility.
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In Vivo Toxicity Studies: Acute and chronic toxicity profiling in rodent models.
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